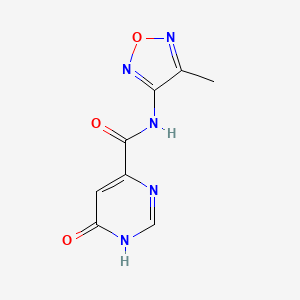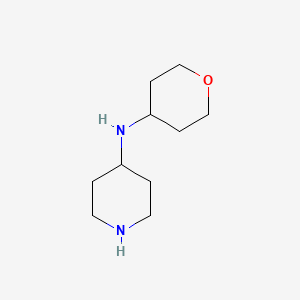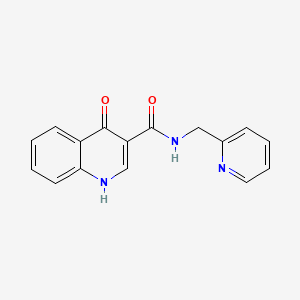
4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide” is a chemical compound. It belongs to the class of quinolines, which are heterocyclic compounds with versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of numerous chemical reactions. For instance, the Pfitzinger quinoline synthesis involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .作用機序
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their diverse pharmaceutical and biological activities .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular effects .
実験室実験の利点と制限
One of the main advantages of using 4-HQN in lab experiments is its potent antitumor activity. This compound has been shown to exhibit antitumor activity against a wide range of cancer cell lines, making it a promising candidate for further research. Additionally, 4-HQN has been shown to exhibit anti-inflammatory and antioxidant properties, which can be useful in studying various diseases. However, one of the limitations of using 4-HQN in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 4-HQN. One of the most promising directions is the development of novel derivatives of 4-HQN with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-HQN and its potential applications in various fields. Furthermore, the development of new methods for the synthesis of 4-HQN can improve the yield and purity of the final product. Finally, the potential toxicity of 4-HQN needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a promising compound with potential applications in various fields. This compound has been extensively studied for its potent antitumor activity, anti-inflammatory and antioxidant properties, and inhibition of topoisomerase II activity. The synthesis of 4-HQN has been achieved using various methods, and further research is needed to fully understand its mechanism of action and potential applications. While 4-HQN has shown promise in lab experiments, its potential toxicity needs to be further studied to determine its safety for use in humans.
合成法
The synthesis of 4-HQN has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminopyridine and 3-hydroxyquinoline-4-carboxylic acid in the presence of a coupling reagent. This method yields 4-HQN with a high degree of purity and yield. Other methods involve the use of different starting materials and reaction conditions, which can affect the purity and yield of the final product.
科学的研究の応用
4-HQN has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-HQN is in the field of cancer research. Studies have shown that 4-HQN exhibits potent antitumor activity against a wide range of cancer cell lines. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-HQN has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
特性
IUPAC Name |
4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15-12-6-1-2-7-14(12)18-10-13(15)16(21)19-9-11-5-3-4-8-17-11/h1-8,10H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVXWDGKIAUAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

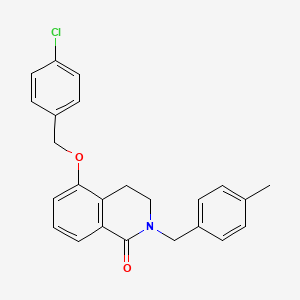
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2971648.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971649.png)
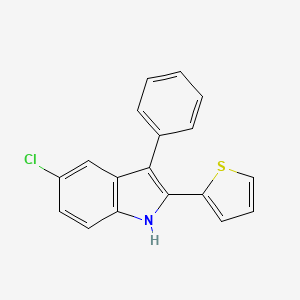
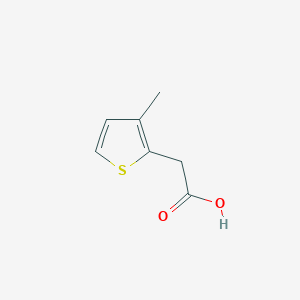
![2-(ethylthio)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971654.png)
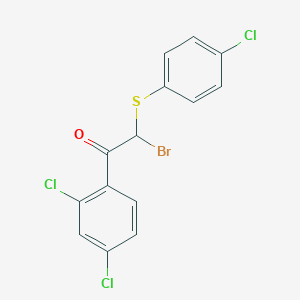
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2971659.png)
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate](/img/structure/B2971660.png)
![N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971663.png)

